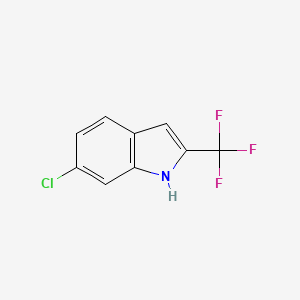

6-chloro-2-(trifluoromethyl)-1H-indole

Description

Properties

IUPAC Name |

6-chloro-2-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N/c10-6-2-1-5-3-8(9(11,12)13)14-7(5)4-6/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZVFFOPDIBUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652023 | |

| Record name | 6-Chloro-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934843-27-3 | |

| Record name | 6-Chloro-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Synthesis of 6-chloro-2-(trifluoromethyl)-1H-indole: A Core Scaffold in Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Its derivatization has been a cornerstone of drug development for decades. In recent years, the strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, has emerged as a paramount strategy for optimizing drug-like properties. The CF₃ group can enhance metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule, often leading to improved potency and pharmacokinetic profiles.

This guide provides an in-depth technical overview of a robust and reliable synthetic pathway to 6-chloro-2-(trifluoromethyl)-1H-indole (CAS 934843-27-3), a key building block for advanced pharmaceutical intermediates. We will focus on a pathway derived from the principles of the Leimgruber-Batcho indole synthesis, a method renowned for its versatility, efficiency, and use of accessible starting materials.

Strategic Approach: The Leimgruber-Batcho Synthesis Pathway

While various methods exist for indole synthesis, the Leimgruber-Batcho reaction provides a highly effective and convergent route to indoles starting from readily available ortho-nitrotoluenes. This two-step process is particularly well-suited for constructing indoles with specific substitution patterns that may be challenging to achieve through other classical methods like the Fischer synthesis.

The core logic of this pathway is as follows:

-

Enamine Formation: The acidic methyl group of a substituted o-nitrotoluene is condensed with an N,N-dimethylformamide acetal to form a stable β-dimethylamino-2-nitrostyrene intermediate (an enamine).

-

Reductive Cyclization: The nitro group of the enamine intermediate is then reduced, initiating a spontaneous cyclization and elimination of dimethylamine to yield the final aromatic indole.

This approach offers significant advantages, including mild reaction conditions for the final cyclization step and the avoidance of harsh acids often required in other indole syntheses.

Caption: Proposed Leimgruber-Batcho synthesis pathway for this compound.

Detailed Mechanistic Discussion & Protocol

Part 1: Synthesis of (E)-N,N-dimethyl-1-(4-chloro-2-nitrophenyl)-2-(trifluoromethyl)ethen-1-amine

The initial step hinges on the activation of the methyl group of 4-chloro-2-nitrotoluene. The presence of the ortho-nitro group significantly increases the acidity of the methyl protons, making them susceptible to condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as both a reactant and a dehydrating agent, trapping the water formed during the condensation. The reaction is typically heated in a high-boiling solvent or neat to drive the formation of the thermodynamically stable E-isomer of the enamine.

Experimental Protocol: Step 1

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chloro-2-nitrotoluene (1.0 eq).

-

Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) and dry pyridine (2.0 eq). The pyridine acts as a basic catalyst to facilitate the initial deprotonation.

-

Reaction Condition: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting nitrotoluene. The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the excess pyridine and DMF-DMA under reduced pressure. The resulting crude residue, the enamine intermediate, is often a dark oil or solid and can be used directly in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Part 2: Reductive Cyclization to this compound

This is the key indole-forming step. The enamine intermediate is subjected to reductive conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[2] The process involves the reduction of the nitro group to an amine. This newly formed aniline nitrogen then rapidly attacks the enamine double bond in an intramolecular fashion. The subsequent elimination of the dimethylamine moiety leads to the formation of the aromatic indole ring.

Experimental Protocol: Step 2

-

Reactor Setup: To a hydrogenation vessel or a round-bottom flask, add the crude enamine intermediate from the previous step.

-

Solvent and Catalyst: Dissolve the intermediate in a suitable solvent such as methanol or ethyl acetate. Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %).

-

Reaction Condition: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator) at a pressure of 1-3 atm. Stir the suspension vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by TLC or LC-MS. The reaction is usually complete within 2-4 hours.

-

Work-up and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to afford the final product as a solid.

Data Summary

The following table provides representative data for the proposed synthesis. Yields are based on analogous transformations reported in the literature and are subject to optimization.

| Step | Reaction | Key Reagents | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Enamine Formation | 4-chloro-2-nitrotoluene, DMF-DMA, Pyridine | 120-130 | 4-6 | 85-95 |

| 2 | Reductive Cyclization | Enamine Intermediate, H₂, 10% Pd/C | 25 | 2-4 | 70-85 |

Conclusion and Field Insights

The Leimgruber-Batcho synthesis provides a reliable and scalable pathway for the preparation of this compound. The self-validating nature of this protocol lies in its clear, two-stage process where the formation of the brightly colored enamine intermediate serves as a strong visual indicator of a successful first step. The subsequent reductive cyclization is typically clean, with the primary purification challenge being the removal of the hydrogenation catalyst. For researchers in drug development, this pathway offers a dependable method for accessing a valuable fluorinated building block, enabling the exploration of new chemical space in the quest for next-generation therapeutics.

References

- Process and intermediates for the preparation of indoles from ortho-nitrotoluenes. Google Patents.

-

Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195. Available at: [Link].

-

Ferrocenyl induced one-pot synthesis of 3,3′-ferrocenylbiindoles. Taylor & Francis. Available at: [Link].

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-2-(trifluoromethyl)-1H-indole

Introduction

In the landscape of modern medicinal chemistry, halogenated heterocyclic compounds serve as foundational scaffolds for the development of novel therapeutic agents. The indole nucleus, in particular, is a privileged structure, present in a multitude of biologically active compounds. The strategic introduction of substituents such as chlorine and a trifluoromethyl group can dramatically alter the physicochemical profile, metabolic stability, and target-binding affinity of the parent molecule. This guide provides a comprehensive technical overview of 6-chloro-2-(trifluoromethyl)-1H-indole, a key building block for pharmaceutical research and drug development. We will delve into its core chemical properties, analytical characterization methodologies, and the practical implications of its unique structural attributes for researchers and scientists. The trifluoromethyl group is particularly noted for enhancing properties like metabolic stability and membrane permeability, making this scaffold highly valuable in drug discovery programs.[1]

Section 1: Chemical Identity and Core Properties

The unique identity of this compound is defined by its specific arrangement of atoms and bonds, which dictates its fundamental chemical and physical behavior.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 934843-27-3 | [2] |

| Molecular Formula | C₉H₅ClF₃N | [2][3] |

| Molecular Weight | 219.59 g/mol | [2] |

| IUPAC Name | This compound | |

| SMILES | FC(F)(C1=CC2=C(N1)C=C(Cl)C=C2)F | [2] |

| InChI | 1S/C9H5ClF3N/c10-6-2-1-5-3-8(9(11,12)13)14-7(5)4-6/h1-4,14H | |

| InChIKey | LCZVFFOPDIBUMF-UHFFFAOYSA-N |

Structural Implications:

The structure combines three key features:

-

Indole Core: A bicyclic aromatic heterocycle that provides a rigid scaffold. The N-H group at position 1 is a hydrogen bond donor.

-

6-Chloro Substituent: The chlorine atom is an electron-withdrawing group that influences the electron density of the benzene ring and increases lipophilicity.

-

2-Trifluoromethyl (CF₃) Group: This is a strongly electron-withdrawing and highly lipophilic group. Its presence can significantly enhance metabolic stability by blocking potential sites of oxidation and can improve cell membrane permeability. It is a common feature in modern pharmaceuticals for these reasons.[1]

Section 2: Predicted Physicochemical Properties for Drug Discovery

Computational models provide valuable early-stage insights into a molecule's likely behavior in biological systems. These predictions are crucial for assessing drug-likeness and prioritizing compounds for synthesis and testing.

Table 2: Computationally Predicted Properties

| Property | Predicted Value | Significance in Drug Development |

| LogP (Octanol/Water Partition Coefficient) | 3.84 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.[2] |

| Topological Polar Surface Area (TPSA) | 15.79 Ų | A low TPSA value (< 40 Ų) is strongly correlated with good cell permeability and blood-brain barrier penetration.[2] |

| Hydrogen Bond Donors | 1 | The single N-H group can participate in hydrogen bonding with biological targets.[2] |

| Hydrogen Bond Acceptors | 0 | The nitrogen lone pair is part of the aromatic system and not typically available for hydrogen bonding.[2] |

| Rotatable Bonds | 0 | The molecule is a rigid structure, which can be advantageous for binding affinity by reducing the entropic penalty upon binding to a target.[2] |

Section 3: Experimental Physicochemical Properties & Characterization

While predictions are useful, experimental data is the gold standard for characterizing a compound.

Physical State and Solubility

-

Appearance: Reported as a solid.

Melting Point

An experimentally determined melting point for this compound is not consistently reported in publicly available databases. However, data from structurally analogous compounds can provide a reasonable estimate of the expected range.

Table 3: Melting Points of Analogous Indole Compounds

| Compound | Melting Point (°C) |

| 6-chloro-1H-indole | 87-90 |

| 6-(Trifluoromethyl)-1H-indole | 99-107 |

The combination of both chloro and trifluoromethyl substituents on the indole ring suggests its melting point is likely to be in a similar or slightly higher range, tentatively estimated around 90-120 °C.

Acidity (pKa)

The proton on the indole nitrogen (N-H) is weakly acidic. For the parent indole molecule, the pKa is approximately 16-17 in DMSO. The presence of two strong electron-withdrawing groups (chloro and trifluoromethyl) on the ring is expected to increase the acidity of the N-H proton, thereby lowering its pKa relative to unsubstituted indole. This increased acidity can influence its ability to act as a hydrogen bond donor in interactions with biological targets.

Section 4: Analytical & Spectroscopic Characterization

Confirming the identity and purity of this compound requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. While a public spectrum for this specific compound is not available, a predicted spectrum can be described based on its structure and data from similar compounds.

-

¹H NMR:

-

N-H Proton: A broad singlet is expected, likely downfield (> 11 ppm in DMSO-d₆), due to the acidic nature of the proton.

-

Aromatic Protons: Four distinct signals are expected in the aromatic region (approx. 7.0-8.0 ppm). The protons on the indole ring will exhibit coupling patterns (doublets, doublet of doublets) characteristic of their positions relative to each other and the substituents.

-

-

¹³C NMR:

-

Nine distinct carbon signals are expected.

-

The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

The carbons bonded to chlorine and the CF₃ group, as well as the other aromatic carbons, will have chemical shifts influenced by the electronic effects of the substituents.

-

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6 mL of a deuterated solvent. DMSO-d₆ is highly recommended as it effectively solubilizes the compound and allows for the clear observation of the exchangeable N-H proton. CDCl₃ is another option, though the N-H peak may be broader and less distinct.

-

Referencing: Use the residual solvent peak as an internal reference (DMSO-d₆ at 2.50 ppm for ¹H) or tetramethylsilane (TMS) at 0.00 ppm.

-

Acquisition: Acquire a ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio. Subsequently, acquire a ¹³C{¹H} spectrum. For complete structural confirmation, 2D NMR experiments like COSY and HSQC can be performed.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

-

Expected Molecular Ion: In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent molecular ion peak corresponding to:

-

[M+H]⁺: m/z 220.01

-

[M-H]⁻: m/z 218.00

-

-

Isotopic Pattern: The presence of a single chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing ion, with a ratio of approximately 3:1 for the M and M+2 peaks. This is a key diagnostic feature for confirming the presence of chlorine.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard method for assessing the purity and confirming the identity of compounds in drug discovery.

Caption: Workflow for the physicochemical characterization of a research compound.

Section 5: Stability, Handling, and Drug Development Context

Chemical Stability and Storage

Indoles can be susceptible to oxidation, especially under light and air. The electron-withdrawing nature of the substituents on this molecule may offer some protection against oxidative degradation.

-

Storage Conditions: It is recommended to store the compound at 2-8°C in a dark place and under an inert atmosphere (e.g., argon or nitrogen) to ensure long-term stability.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate precautions in a laboratory setting.

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Implications for Drug Discovery

The physicochemical profile of this compound makes it an attractive starting point or intermediate in drug discovery.

-

Lipophilicity and Permeability: The high lipophilicity (LogP ~3.8) and low TPSA (15.8 Ų) suggest excellent potential for crossing cell membranes, a desirable trait for targeting intracellular proteins.

-

Metabolic Stability: The CF₃ group at the 2-position is a key feature for blocking oxidative metabolism, which is a common liability for simpler indole scaffolds. This can lead to improved pharmacokinetic properties, such as a longer half-life in vivo.

-

Scaffold for Library Synthesis: This molecule serves as a versatile building block. The N-H position can be readily functionalized to explore structure-activity relationships (SAR), allowing for the rapid generation of compound libraries for screening against various biological targets.[4] While a study on indole-2-carboxamides found that electron-withdrawing groups like Cl and CF₃ led to inactivity against Trypanosoma cruzi, this highlights the importance of matching scaffold properties to the specific target class, as these same properties may be beneficial in other contexts.[5]

Conclusion

This compound is a chemical entity with a well-defined set of physicochemical properties that are highly relevant to modern drug discovery. Its high lipophilicity, low polar surface area, and features that confer metabolic stability make it a valuable scaffold. A thorough understanding of its properties, guided by both computational predictions and robust experimental characterization using techniques like NMR and MS, is essential for its effective application in the design and synthesis of next-generation therapeutic agents.

References

-

iChemical. 6-chloro-1H-indole, CAS No. 17422-33-2. [Link]

-

ChemSynthesis. 6-chloro-1H-indole - 17422-33-2. [Link]

-

PubChem. 6-Chloro-5-fluoro-1H-indole. [Link]

-

ChemBK. This compound. [Link]

-

ChemSynthesis. 6-chloro-2-phenyl-1H-indole. [Link]

-

PubChem. 6-Fluoro-2-[4-(trifluoromethyl)phenyl]-1H-indole. [Link]

-

American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

BMRB. Indole. [Link]

-

Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. [Link]

-

Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

-

ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]

-

Frontiers. Boosting Sensitivity in Liquid Chromatography–Fourier Transform Ion Cyclotron Resonance–Tandem Mass Spectrometry for Product Ion Analysis of Monoterpene Indole Alkaloids. [Link]

-

National Institute of Standards and Technology. Indole. [Link]

-

Springer. Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential. [Link]

-

PubChemLite. 6-(trifluoromethyl)indole (C9H6F3N). [Link]

-

ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

Sources

6-chloro-2-(trifluoromethyl)-1H-indole CAS number and supplier

An In-Depth Technical Guide to 6-chloro-2-(trifluoromethyl)-1H-indole: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. We will delve into its fundamental physicochemical properties, discuss robust synthetic methodologies with mechanistic insights, explore its applications as a pivotal building block in modern drug discovery, and provide information on its commercial availability.

Introduction: The Strategic Value of Fluorinated Indoles

The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its importance. In recent decades, the strategic incorporation of fluorine atoms and trifluoromethyl (CF₃) groups has become a cornerstone of rational drug design.[2]

The trifluoromethyl group is particularly advantageous; its strong electron-withdrawing nature and high lipophilicity can profoundly modulate a molecule's pKa, metabolic stability, and binding affinity to protein targets.[2] When combined with a halogen like chlorine, as in this compound, the resulting scaffold offers a unique combination of modulated electronics and steric properties, making it a highly valuable intermediate for creating novel therapeutic agents.[3] This guide serves as a technical resource for researchers aiming to leverage this potent building block in their discovery programs.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is foundational to its application in synthesis and screening. This compound is a solid or viscous liquid at room temperature and requires specific handling and storage conditions to maintain its integrity.

Core Properties

The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 934843-27-3 | [4][5] |

| Molecular Formula | C₉H₅ClF₃N | [4][6] |

| Molecular Weight | 219.59 g/mol | [4][5] |

| IUPAC Name | This compound | |

| Purity | Typically ≥95% | [4] |

| Physical Form | Solid or viscous liquid | |

| Storage Conditions | 2-8°C, under inert atmosphere, keep in dark place | [4] |

| InChI Key | LCZVFFOPDIBUMF-UHFFFAOYSA-N |

Chemical Structure

The structure of this compound is defined by an indole core, with a chlorine atom at the 6-position and a trifluoromethyl group at the 2-position.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of 2-(trifluoromethyl)indoles can be achieved via several modern organic chemistry methods. A particularly effective approach is the domino trifluoromethylation/cyclization of 2-alkynylanilines, which offers high efficiency and atom economy.[7]

Synthetic Workflow

This process involves the reaction of a suitably substituted 2-alkynylaniline with a trifluoromethylating agent, such as the fluoroform-derived copper-trifluoromethyl reagent (CuCF₃), which initiates a cascade reaction to form the desired indole ring.

Caption: Domino trifluoromethylation/cyclization synthesis workflow.

Mechanistic Rationale

-

Choice of Reagent : The fluoroform-derived CuCF₃ is a well-established, reliable source of the nucleophilic CF₃ group. Its stability and reactivity are well-suited for this transformation.[7]

-

Domino Reaction : The key to this synthesis is the domino (or cascade) nature of the reaction. After the initial trifluoromethylation of the alkyne, the resulting intermediate is perfectly poised for an intramolecular cyclization. This avoids the need to isolate intermediates, improving overall yield and efficiency.

-

Role of Additives : Ligands such as tetramethylethylenediamine (TMEDA) are often crucial. TMEDA can stabilize the copper reagent and, in some variations of this reaction, can even act as a carbon donor for further functionalization (e.g., formylation at the 3-position).[7]

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on published methodologies for similar compounds.[7] This protocol must be adapted and optimized for safety and scale by qualified personnel.

-

Preparation : To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the N-protected 2-alkynyl-4-chloroaniline substrate (1.0 eq).

-

Reagent Addition : Add the fluoroform-derived CuCF₃ reagent (1.5 eq) and TMEDA (2.0 eq) in a suitable anhydrous solvent (e.g., DMF or NMP).

-

Reaction : Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup : Upon completion, cool the reaction to room temperature and quench with aqueous ammonium chloride solution.

-

Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

-

Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a powerful building block for targeting a range of diseases. The indole scaffold is a known pharmacophore for kinases, G-protein coupled receptors, and various enzymes.[8]

Kinase Inhibition

Protein kinases are critical targets in oncology and inflammatory diseases. The chlorine atom at the 6-position can form specific halogen bonds within the ATP-binding site of a kinase, enhancing both potency and selectivity. The trifluoromethyl group at the 2-position can form favorable interactions in hydrophobic pockets and increases the metabolic stability of the potential drug candidate, a crucial aspect of its pharmacokinetic profile.[8][9]

Caption: Inhibition of a kinase signaling pathway by a hypothetical drug.

Other Therapeutic Areas

-

Antimicrobial and Antiviral Agents : Halogenation can enhance the lipophilicity and membrane permeability of compounds, potentially improving their efficacy against microbial and viral targets.[8]

-

CNS Disorders : The indole structure is central to neurotransmitters like serotonin. Derivatives of this compound could be explored as modulators of CNS targets for treating depression, anxiety, or neurodegenerative diseases.

Commercial Suppliers

This compound is available from several chemical suppliers, typically for research and development purposes.

| Supplier | Product Number (Example) | Purity/Notes |

| Sigma-Aldrich / Merck | AMBH96F10A7D | Distributed for Ambeed, Inc. |

| ChemScene | CS-0497539 | ≥95% Purity |

| Ambeed, Inc. | AMBH96F10A7D | 95% Purity |

| Fisher Scientific | eMolecules 601096116 | Distributed for Ambeed |

Note: Product numbers and availability are subject to change. Always verify with the supplier.

Conclusion

This compound stands out as a high-value chemical intermediate. Its synthesis is achievable through modern, efficient chemical methods, and its distinct structural features—a privileged indole core, a strategically placed chlorine atom, and a metabolism-blocking trifluoromethyl group—provide a compelling foundation for the design of next-generation therapeutics. Researchers in medicinal chemistry and drug development are encouraged to consider this scaffold for programs targeting a wide array of diseases, from cancer to infectious and central nervous system disorders.

References

-

6-chloro-1H-indole - 17422-33-2, C8H6ClN, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. [Link]

-

This compound . ChemBK. [Link]

-

6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 . PubChem. [Link]

-

Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines . Organic Chemistry Portal. [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives . Frontiers in Chemistry. [Link]

-

The Role of Trifluoromethylated Indoles in Modern Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents . PubMed Central (PMC). [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central (PMC). [Link]

Sources

- 1. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

A Technical Guide to the Spectroscopic Characterization of 6-chloro-2-(trifluoromethyl)-1H-indole

Introduction

In the landscape of medicinal chemistry and materials science, halogenated and trifluoromethyl-substituted heterocyclic compounds are of paramount importance. The indole scaffold, in particular, is a privileged structure found in numerous biologically active molecules. The compound 6-chloro-2-(trifluoromethyl)-1H-indole (CAS No. 934843-27-3) represents a key synthetic building block, combining the electronic effects of a chloro-substituent with the metabolic stability and lipophilicity conferred by a trifluoromethyl group.[1] Its molecular formula is C₉H₅ClF₃N, and it has a molecular weight of 219.59 g/mol .[1][2]

Unambiguous structural confirmation of such molecules is the bedrock of reliable scientific research and development. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are the gold standards for this purpose. This guide provides an in-depth analysis of the expected spectral data for this compound, grounded in fundamental principles and field-proven methodologies. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to acquire and interpret this data to verify the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework and the specific environment of magnetically active nuclei like ¹⁹F. A multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for the complete characterization of this compound.

For clarity in the following discussion, the standard IUPAC numbering for the indole ring is used, as illustrated below.

Caption: IUPAC numbering of the this compound scaffold.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. The electron-withdrawing nature of both the trifluoromethyl group at C2 and the chlorine atom at C6 significantly influences the chemical shifts of the aromatic protons, generally shifting them downfield (to a higher ppm) compared to unsubstituted indole.[3]

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| N1-H | > 8.5 | br s | - | The acidic proton on the nitrogen is typically broad and significantly downfield. |

| H7 | ~ 7.6 | d | J = 1.5 - 2.0 | This proton is ortho to the chloro-substituent and will appear as a doublet due to coupling with H5. |

| H4 | ~ 7.5 | d | J = 8.5 - 9.0 | This proton is ortho to the fusion carbon C7a and couples with H5, resulting in a doublet. |

| H5 | ~ 7.2 | dd | J = 8.5 - 9.0, 1.5 - 2.0 | This proton is coupled to both H4 (ortho) and H7 (meta), resulting in a doublet of doublets. |

| H3 | ~ 6.8 | q or s | J ≈ 1.0 | The C3 proton is a singlet, but may show slight quartet coupling (⁵JHF) to the CF₃ group. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. A key feature for this molecule is the carbon-fluorine coupling. The C2 carbon directly attached to the CF₃ group will appear as a quartet with a large coupling constant (¹JCF), and the CF₃ carbon itself will also be a quartet.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

| Carbon | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| C2 | ~ 130 | q | ¹JCF ≈ 270 | The C2 carbon is directly bonded to the CF₃ group, resulting in a large one-bond coupling. |

| C7a | ~ 136 | s | - | Quaternary carbon at the ring junction. |

| C6 | ~ 129 | s | - | Carbon atom bonded to chlorine. |

| C3a | ~ 125 | s | - | Quaternary carbon at the ring junction. |

| C4 | ~ 123 | s | - | Aromatic CH carbon. |

| C5 | ~ 121 | s | - | Aromatic CH carbon. |

| C7 | ~ 113 | s | - | Aromatic CH carbon. |

| C3 | ~ 105 | q or s | ²JCF ≈ 35 | The C3 carbon is two bonds away from the CF₃ group, showing a smaller coupling. |

| CF₃ | ~ 122 | q | ¹JCF ≈ 270 | The carbon of the trifluoromethyl group itself. |

¹⁹F NMR Spectral Analysis

¹⁹F NMR is an exceptionally sensitive and informative technique for fluorinated compounds, characterized by a wide chemical shift range.[4][5] For this compound, the three fluorine atoms of the CF₃ group are chemically equivalent.

Predicted ¹⁹F NMR Data (in CDCl₃, 470 MHz)

| Fluorine | Predicted Shift (ppm) | Multiplicity | Rationale |

|---|

| CF₃ | -60 to -65 | s | A single sharp signal is expected for the three equivalent fluorine atoms. The chemical shift is characteristic of an aromatic-CF₃ group, similar to benzotrifluoride (~ -63.7 ppm).[6] |

Experimental Protocol for NMR Data Acquisition

A robust and reproducible protocol is critical for obtaining high-quality NMR data.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal reference (0 ppm) for ¹H and ¹³C spectra. For ¹⁹F NMR, an external or internal standard like CFCl₃ (0 ppm) or benzotrifluoride can be used.[6]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.[7]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width would be -2 to 12 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for all protonated carbons. An extended acquisition time or a higher sample concentration may be necessary due to the low natural abundance of ¹³C. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition times are typically short.[4]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the spectra using the internal standard.

Caption: Standard workflow for multi-nuclear NMR data acquisition and analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, Electron Ionization (EI) is a common and effective ionization method.

Predicted Mass Spectrum (Electron Ionization - EI)

The most critical feature in the mass spectrum will be the molecular ion (M⁺) peak, which must reflect the isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).

Predicted Key Ions in the EI-MS Spectrum

| m/z Value | Ion | Rationale |

|---|---|---|

| 221 | [M+2]⁺ | The molecular ion containing the ³⁷Cl isotope. Its intensity should be approximately one-third of the m/z 219 peak. |

| 219 | [M]⁺ | The molecular ion containing the ³⁵Cl isotope. This should be the base peak or a very intense peak. |

| 200 | [M-F]⁺ | Loss of a single fluorine atom from the molecular ion. |

| 184 | [M-Cl]⁺ | Loss of the chlorine atom. |

| 150 | [M-CF₃]⁺ | Loss of the trifluoromethyl radical, a common fragmentation pathway for such compounds. |

Experimental Protocol for MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a standard method for the analysis of volatile and semi-volatile organic compounds.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., DB-5ms) and an EI source.

-

GC Method: Inject a small volume (e.g., 1 µL) of the sample. Use a temperature program to ensure the compound elutes as a sharp peak (e.g., ramp from 100°C to 280°C).

-

MS Acquisition: Set the EI source to the standard 70 eV. Acquire mass spectra across a relevant range (e.g., m/z 40-400).

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

Integrated Data Analysis for Structural Confirmation

The true power of spectroscopic analysis lies in the integration of all data points. Each technique provides a piece of the puzzle, and together they offer unambiguous confirmation of the molecular structure.

-

MS confirms the elemental composition and mass: The molecular ion peaks at m/z 219/221 confirm the molecular formula C₉H₅ClF₃N. The 3:1 isotopic pattern is definitive proof of the presence of a single chlorine atom.[8]

-

¹⁹F NMR confirms the trifluoromethyl group: A single peak around -63 ppm in the ¹⁹F NMR spectrum is unequivocal evidence for a CF₃ group attached to an aromatic system.[6]

-

¹³C NMR confirms the scaffold and substitution pattern: The presence of 9 distinct carbon signals, including two quaternary carbons with characteristic C-F coupling (¹JCF and ²JCF), confirms the indole backbone and the C2-position of the CF₃ group.

-

¹H NMR confirms the substitution pattern on the benzene ring: The splitting pattern of the three aromatic protons (a doublet, another doublet, and a doublet of doublets) is only consistent with a 1,2,4-trisubstituted benzene ring system, which, within the indole framework, confirms the 6-position of the chlorine atom.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when a systematic, multi-technique approach is employed. The combination of ¹H, ¹³C, and ¹⁹F NMR with Mass Spectrometry provides complementary and self-validating data points that, when integrated, allow for the unequivocal confirmation of its structure. The principles and protocols outlined in this guide represent a standard, field-tested workflow applicable to the broader characterization of complex organic molecules, ensuring the scientific integrity required in research and development environments.

References

- Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry.

- 1,4-Dimethyl (2E)-2,3-dihydroxy-2-butenedioate | C6H8O6 | CID 54699194 - PubChem. PubChem.

- Wiley-VCH 2007 - Supporting Inform

- 6-Chloroindole(17422-33-2) 1H NMR spectrum - ChemicalBook. ChemicalBook.

- 6-Chloroindole - NIST WebBook. National Institute of Standards and Technology.

- 6-Chloroindole(17422-33-2) 13C NMR spectrum - ChemicalBook. ChemicalBook.

- 19F NMR Reference Standards. University of Wisconsin-Madison.

- Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro - Beilstein Journals. Beilstein Journal of Organic Chemistry.

- This compound | ChemScene. ChemScene.

- 19Fluorine NMR. University of Ottawa.

- Indole at BMRB. Biological Magnetic Resonance Bank.

- 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. Alfa Chemistry.

- This compound - ChemBK. ChemBK.

- This compound - Sigma-Aldrich. MilliporeSigma.

- Supporting information Indoles - The Royal Society of Chemistry. The Royal Society of Chemistry.

Sources

solubility and stability of 6-chloro-2-(trifluoromethyl)-1H-indole

An In-depth Technical Guide to the Solubility and Stability of 6-chloro-2-(trifluoromethyl)-1H-indole

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of this compound (CAS No. 934843-27-3). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with actionable, field-proven experimental protocols. We delve into the causality behind experimental design for solubility and stability assessments, offering self-validating methodologies for generating reliable data. This guide aims to equip scientists with the necessary knowledge for the effective handling, formulation, and development of this important chemical entity.

Introduction and Physicochemical Profile

This compound is a halogenated and trifluoromethylated indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The incorporation of a trifluoromethyl (-CF₃) group is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The chlorine atom further modulates the electronic properties and lipophilicity of the molecule. Understanding the fundamental solubility and stability of this compound is therefore a critical first step in any research or development pipeline.

Core Physicochemical Properties

A summary of the key computed and reported properties for this compound is presented below. These parameters provide an initial assessment of the molecule's behavior.

| Property | Value | Source |

| CAS Number | 934843-27-3 | [1] |

| Molecular Formula | C₉H₅ClF₃N | [2] |

| Molecular Weight | 219.59 g/mol | [2][1] |

| Predicted LogP | 3.84 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 0 (N-H is a donor) | [2] |

| Topological Polar Surface Area (TPSA) | 15.79 Ų | [2] |

Causality Insight: The high predicted LogP value (3.84) suggests significant lipophilicity, predicting poor aqueous solubility but good solubility in non-polar organic solvents. The single hydrogen bond donor (the indole N-H) offers a site for interaction with polar protic solvents, though the overall character is dominated by the hydrophobic trifluoromethyl and chlorophenyl groups.

Solubility Profile and Determination

Accurate solubility data is paramount for applications ranging from reaction chemistry to formulation development. Due to the lack of extensive published data for this specific molecule, this section provides a predicted solubility profile based on general chemical principles and a robust protocol for its experimental determination.

Qualitative Solubility Predictions

The structural features of this compound suggest the following solubility trends:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | Low to Moderate | While the molecule is lipophilic, the indole N-H provides some polarity, limiting solubility in pure hydrocarbons. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents effectively solvate the aromatic rings and can interact with the N-H group without being strongly self-associated, making them excellent candidates for achieving high solubility. |

| Polar Protic | Methanol, Ethanol | Moderate | The alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions. Solubility is expected to be lower than in polar aprotic solvents due to the energy cost of disrupting the solvent's hydrogen-bonding network. |

| Aqueous | Water, Buffered Solutions | Very Low | The high lipophilicity (LogP ~3.84) and large non-polar surface area predict poor aqueous solubility. |

Experimental Workflow for Solubility Determination

A reliable method for quantifying solubility is the shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC). This workflow ensures the solution has reached equilibrium and provides accurate quantification.

Caption: Experimental workflow for quantitative solubility determination.

Detailed Protocol: Shake-Flask Solubility Determination

-

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

-

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 10-20 mg) to a 2 mL glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation was achieved.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached.[3]

-

Phase Separation: After equilibration, let the vial stand for 1-2 hours. Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microparticulates. This step is critical to prevent artificially high results from suspended solids.

-

Dilution: Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method. Determine the concentration using a pre-established calibration curve.

-

Calculation: Calculate the solubility in the original solvent by multiplying the measured concentration by the dilution factor.

-

Stability Profile and Degradation Pathways

The stability of a compound dictates its shelf-life, storage conditions, and potential for generating impurities over time. The indole nucleus, while aromatic, can be susceptible to oxidation, while the strong C-F bonds in the trifluoromethyl group confer significant stability.[4]

Factors Influencing Stability

-

Oxidation: The electron-rich indole ring is susceptible to auto-oxidation, especially in the presence of light and air. The primary site of oxidation is often the C2-C3 double bond.

-

Light (Photostability): Supplier recommendations to "Keep in dark place" suggest potential photolytic instability. UV radiation can provide the energy to initiate radical reactions or other degradation pathways.

-

Temperature: Elevated temperatures can accelerate oxidative degradation and other decomposition reactions. Recommended storage is often at 2-8°C.

-

pH: While the indole N-H is only weakly acidic, extreme pH conditions (strong acid or base) can catalyze degradation or salt formation.

Proposed Degradation Pathway

While specific degradation products for this molecule are not documented, a plausible oxidative degradation pathway can be proposed based on known indole chemistry.[5][6] The initial step is likely oxidation of the pyrrole ring.

Caption: A potential oxidative degradation pathway for the indole core.

Protocol: Forced Degradation (Stress Testing) Study

-

Objective: To identify potential degradation pathways and determine the intrinsic stability of the molecule under accelerated conditions.

-

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio and incubate. A control sample (stock solution with water) should be run in parallel.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Heat the solid powder at 80°C for 48 hours, then dissolve for analysis.

-

Photolytic Stress: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., ICH option 1: >1.2 million lux hours and >200 W h/m²) and analyze. A dark control should be wrapped in foil and stored alongside.

-

-

Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (typically a gradient method capable of separating the parent peak from all degradation products).

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. Peak purity analysis of the parent peak and mass balance assessment should be performed to ensure all major degradants are accounted for.

-

Recommended Handling and Storage

Based on the compound's physicochemical properties and likely instabilities, the following procedures are recommended for maintaining its integrity.

-

Storage: The compound should be stored in a tightly sealed, airtight container to prevent oxidation.[7] Based on supplier data, long-term storage at 2-8°C in an inert atmosphere (argon or nitrogen) and protected from light is optimal.

-

Handling:

-

Handle in a well-ventilated area or a chemical fume hood.[7]

-

Avoid exposure to direct sunlight or strong artificial light. Use amber vials or wrap containers in foil.[8]

-

Minimize exposure to air. For sensitive applications, consider handling in a glovebox.

-

Segregate from strong oxidizing agents, acids, and bases during storage.[8][9]

-

Conclusion

This compound is a lipophilic molecule with predicted poor aqueous solubility but good solubility in common polar aprotic organic solvents. Its stability is primarily influenced by its susceptibility to oxidation and photolytic degradation, necessitating careful handling and storage under controlled conditions (cool, dark, inert atmosphere). The experimental protocols provided in this guide offer a robust framework for researchers to generate precise solubility and stability data, facilitating the compound's effective use in research and development and ensuring the integrity of experimental outcomes.

References

-

PubChem Compound Summary for CID 2773648, 6-Chloro-5-fluoro-1H-indole. National Center for Biotechnology Information. (n.d.). Retrieved January 19, 2026, from [Link]

-

6-chloro-1H-indole, CAS No. 17422-33-2. iChemical. (n.d.). Retrieved January 19, 2026, from [Link]

-

6-chloro-1H-indole - 17422-33-2, C8H6ClN, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

-

6-chloro-2-phenyl-1H-indole - C14H10ClN, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. (n.d.). Retrieved January 19, 2026, from [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. (2024, March 17). Retrieved January 19, 2026, from [Link]

-

Chemical Handling and Storage. Environmental Health and Safety - Iowa State University. (n.d.). Retrieved January 19, 2026, from [Link]

-

Reagents & Solvents: Solvents and Polarity. Department of Chemistry : University of Rochester. (n.d.). Retrieved January 19, 2026, from [Link]

-

Chemical Storage Guidelines. Louisiana State University. (n.d.). Retrieved January 19, 2026, from [Link]

-

Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. (2018, November 1). Retrieved January 19, 2026, from [Link]

-

Storage of Hazardous Chemicals in Laboratories. Health and Safety Authority. (n.d.). Retrieved January 19, 2026, from [Link]

-

Chemical Storage Guidelines. Environmental Health and Safety. (n.d.). Retrieved January 19, 2026, from [Link]

-

The performance and pathway of indole degradation by ionizing radiation. PubMed. (2022, January). Retrieved January 19, 2026, from [Link]

-

Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. PubMed. (2018, March 16). Retrieved January 19, 2026, from [Link]

-

Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. (2026, January 12). Retrieved January 19, 2026, from [Link]

-

Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The performance and pathway of indole degradation by ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 8. upload.lsu.edu [upload.lsu.edu]

- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]

The Trifluoromethyl Indole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3] The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged scaffold has emerged as a powerful strategy in drug design, significantly enhancing the pharmacological properties of the resulting molecules.[1][4] This technical guide provides a comprehensive overview of the potential biological activities of substituted trifluoromethylindoles, delving into their synthesis, mechanisms of action, and the experimental methodologies used for their evaluation. We will explore the anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects of this versatile class of compounds, offering field-proven insights for researchers and drug development professionals.

The Physicochemical Impact of Trifluoromethylation on the Indole Scaffold

The introduction of a trifluoromethyl group imparts a unique set of physicochemical characteristics to the indole ring system, which are highly advantageous for drug development.[1] The strong electron-withdrawing nature of the CF3 group can significantly alter the electronic properties of the molecule, influencing its acidity, dipole moment, and polarity.[4][5] Furthermore, the high lipophilicity of the trifluoromethyl group can enhance a molecule's ability to permeate cell membranes, a critical factor for bioavailability.[1][4] Another key benefit is the increased metabolic stability conferred by the C-F bond, which is stronger than a C-H bond, making the molecule less susceptible to enzymatic degradation.[4][6] Statistical analyses have shown that while replacing a methyl group with a trifluoromethyl group does not guarantee improved bioactivity on average, in a significant percentage of cases, it can lead to a substantial increase in biological activity.[7][8][9]

Synthetic Strategies for Trifluoromethylindoles

The synthesis of substituted trifluoromethylindoles can be achieved through various chemical routes. A common approach involves the reaction of indoles with ethyl trifluoropyruvate, followed by a series of reduction and hydrolysis steps.[10] Another efficient method is the visible light-induced trifluoromethylation of indoles using the Langlois reagent (CF3SO2Na) as the CF3 source, which avoids the need for metal catalysts.[11] Domino trifluoromethylation/cyclization of 2-alkynylanilines using a fluoroform-derived CuCF3 reagent is another effective strategy for synthesizing 2-(trifluoromethyl)indoles.[12] Microwave-assisted synthesis via oxidative cyclization has also been developed for the production of 3-(trifluoromethyl)indoles.[4]

Experimental Protocol: Visible Light-Induced Trifluoromethylation of Indoles

This protocol describes a metal-free method for the synthesis of 2-trifluoromethylindoles.[11]

Materials:

-

Indole substrate

-

Langlois reagent (CF3SO2Na)

-

tert-Butyl hydrogen peroxide (TBHP)

-

Acetonitrile (CH3CN)

-

Visible light source (e.g., blue LED lamp)

Procedure:

-

In a reaction vessel, dissolve the indole substrate in acetonitrile.

-

Add the Langlois reagent and tert-butyl hydrogen peroxide to the solution.

-

Irradiate the reaction mixture with a visible light source at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography to obtain the desired 2-trifluoromethylindole.

Anticancer Activity of Trifluoromethylindoles

Substituted trifluoromethylindoles have demonstrated significant potential as anticancer agents, exhibiting activity against various cancer cell lines.[6][13][14][15][16] The trifluoromethyl group has been shown to enhance the anti-cancer activity of isoxazole-based molecules, with some derivatives showing significantly lower IC50 values compared to their non-trifluoromethylated counterparts.[13][14][16]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of trifluoromethylindoles are often attributed to their ability to interfere with critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. Some derivatives have been shown to inhibit protein kinases such as EGFR, BRAFV600E, and VEGFR-2.[15]

Experimental Workflow: Evaluation of Anticancer Activity

Caption: Workflow for evaluating the anticancer activity of trifluoromethylindoles.

Quantitative Data: In Vitro Cytotoxicity

| Compound | Cell Line | IC50 (µM) | Reference |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 2.63 | [13][14] |

| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 3.09 | [13][14] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][10]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 | [6] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][10]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | 25.4 | [6] |

Anti-inflammatory Activity of Trifluoromethylindoles

Several trifluoromethyl-substituted indole derivatives have exhibited potent anti-inflammatory properties.[17][18] These compounds have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[17]

Mechanism of Action: Inhibition of COX-2 and NF-κB Pathway

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[17][18] Molecular docking studies have confirmed the binding of trifluoromethylindoles to the active site of COX-2.[17] Furthermore, some derivatives have been shown to suppress the NF-κB signaling pathway by inhibiting the degradation of IκB and the subsequent nuclear translocation of NF-κB p65.[5][17]

Caption: Inhibition of the NF-κB pathway by trifluoromethylindoles.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[18][19]

Materials:

-

Male Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in saline)

-

Test compound (trifluoromethylindole derivative)

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound or reference drug orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity of Trifluoromethylindoles

The trifluoromethylindole scaffold has also been explored for its antimicrobial potential, with some derivatives showing promising activity against a range of bacteria and fungi.[20][21][22][23][24] Chalcone derivatives bearing a trifluoromethyl-substituted indole ring have demonstrated significant antibacterial and antifungal effects.[20]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

Test compound (trifluoromethylindole derivative)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a serial dilution of the test compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed.

Neuroprotective Effects of Trifluoromethylindoles

Emerging research suggests that trifluoromethyl-containing compounds, including indole derivatives, may possess neuroprotective properties.[25][26][27][28][29] These compounds have shown potential in mitigating neuronal damage in models of ischemic brain injury and neuroinflammation.[25][27]

Mechanism of Action: Multi-modal Neuroprotection

The neuroprotective effects of these compounds appear to be multi-faceted. One key mechanism is the suppression of microglial activation and the subsequent reduction in the production of pro-inflammatory cytokines.[25] Some derivatives have also been shown to inhibit NMDA receptor-mediated excitotoxicity.[25]

Conclusion and Future Directions

Substituted trifluoromethylindoles represent a highly promising class of compounds with a diverse range of biological activities. The strategic incorporation of the trifluoromethyl group has proven to be a valuable tool for enhancing the therapeutic potential of the indole scaffold. The anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties of these molecules warrant further investigation. Future research should focus on optimizing the structure-activity relationships of these compounds to improve their potency and selectivity, as well as conducting comprehensive preclinical and clinical studies to evaluate their therapeutic efficacy and safety. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics for a wide range of diseases.

References

-

Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PMC. [Link]

-

Indoles and trifluorides with biological activities. ResearchGate. [Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. [Link]

-

3-(2-Trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles: Mastering anti-inflammation and analgesia while mitigating gastrointestinal side effects. PubMed. [Link]

-

The Power of Trifluoromethyl Indoles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]

-

5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. ResearchGate. [Link]

-

Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. NIH. [Link]

-

Trifluoromethyl group – Knowledge and References. Taylor & Francis. [Link]

-

Neuroprotective effect of triflusal and its main metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), in the postischemic brain. PubMed. [Link]

-

Neuroprotective Effects of the Anti-Inflammatory Compound Triflusal on Ischemia-Like Neurodegeneration in Mouse Hippocampal Slice Cultures Occur Independent of Microglia. PubMed. [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PMC - PubMed Central. [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. [Link]

-

Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. [Link]

-

Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. PubMed. [Link]

-

Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. NIH. [Link]

-

Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Matilda. [Link]

-

Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. NIH. [Link]

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PeerJ. [Link]

-

N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications. [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC - NIH. [Link]

-

Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. MDPI. [Link]

-

Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. MDPI. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives. Hindawi. [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. ResearchGate. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. PMC - NIH. [Link]

-

Anti-inflammatory and Neuroprotective Effects of Triptolide on Traumatic Brain Injury in Rats. ScienceDirect. [Link]

-

Arachidonyl trifluoromethyl ketone is neuroprotective after spinal cord injury. PubMed. [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. matilda.science [matilda.science]

- 10. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 13. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 3-(2-Trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles: Mastering anti-inflammation and analgesia while mitigating gastrointestinal side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies [mdpi.com]

- 20. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Neuroprotective effect of triflusal and its main metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), in the postischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Neuroprotective effects of the anti-inflammatory compound triflusal on ischemia-like neurodegeneration in mouse hippocampal slice cultures occur independent of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Anti-inflammatory and neuroprotective effects of triptolide on traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Arachidonyl trifluoromethyl ketone is neuroprotective after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group in Indole Systems: A Guide to Reactivity and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of a Trifluoromethyl Group

The strategic incorporation of a trifluoromethyl (CF3) group into organic molecules, particularly heterocyclic systems like indole, is a cornerstone of modern medicinal chemistry. This small but powerful functional group can dramatically alter the physicochemical and pharmacological properties of a parent molecule.[1] Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets.[1][2] Consequently, trifluoromethylated indoles are prevalent scaffolds in numerous bioactive and pharmaceutical compounds.[3] This guide provides an in-depth exploration of the reactivity of the trifluoromethyl group within indole systems, offering insights into how this substituent influences the chemical behavior of the indole core and presenting key synthetic methodologies.

The Electronic Influence of the Trifluoromethyl Group on the Indole Ring